![molecular formula C21H27N5O3 B5538118 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)

4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine” is a multifaceted molecule, studied within the realm of organic chemistry for its unique structure and potential biochemical applications. This analysis delves into the chemical synthesis, structural specifics, and both physical and chemical properties, drawing on current scientific investigations.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, including condensation reactions, nucleophilic substitutions, and various forms of catalysis. Typically, these syntheses yield compounds with significant pharmacological potential, indicative of their structural and functional diversity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

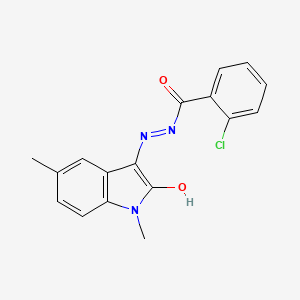

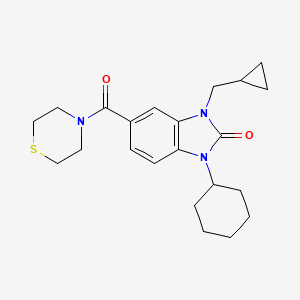

Molecular Structure Analysis

The molecular structure of similar pyrimidine derivatives has been elucidated using various analytical techniques, including X-ray crystallography. These compounds often exhibit complex geometries, bonding patterns, and intermolecular interactions, which play critical roles in their chemical reactivity and biological activity (Z. Karczmarzyk, W. Malinka, 2004).

Chemical Reactions and Properties

Pyrimidine derivatives, including those similar to the compound of interest, participate in a variety of chemical reactions, such as alkylation, acylation, and ring transformations. These reactions are pivotal for the modification of the core structure, influencing both the physical and biological properties of the compounds (S. Sondhi, Shubhi Jain, Monica Dinodia, R. Shukla, R. Raghubir, 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structures, are closely linked to their molecular frameworks. These properties are essential for understanding the compound’s stability, solubility, and overall behavior under different environmental conditions (Xiaolong Wang, Yan-feng Li, Tao Ma, Shu-jiang Zhang, Chenliang Gong, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the structural attributes of pyrimidine derivatives. The electron distribution within the molecule, presence of functional groups, and overall molecular geometry contribute to its chemical behavior and potential as a bioactive molecule (M. B. Bushuev, V. P. Krivopalov, N. Pervukhina, D. Y. Naumov, G. G. Moskalenko, K. Vinogradova, L. A. Sheludyakova, S. V. Larionov, 2010).

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

- Anti-inflammatory and Analgesic Agents : A study synthesized novel heterocyclic compounds, including derivatives related to the pyrimidine structure, which demonstrated significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Antiviral and Cytotoxic Agents : A research synthesized 3,5-bis(arylidene)-4-piperidones and related pyrimidines, which showed promising antiviral and antitumor activities (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

- Antiproliferative Effect Against Cancer Cell Lines : New derivatives of pyrimidines were synthesized and found to have notable antiproliferative effects against various human cancer cell lines (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Biological Research

- Plant Growth Research : Pyrimidine derivatives are used in physiological research to understand the regulation of terpenoid metabolism in plants, which is related to cell division, elongation, and senescence (Grossmann, 1990).

- DNA and Molecular Research : Certain derivatives play a role in DNA detection and fluorescent probing due to their unique spectroscopic characteristics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Material Science and Chemistry

- Corrosion Inhibition : Piperidine derivatives have been studied for their efficiency in inhibiting iron corrosion, with applications in material protection (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

- Crystallography and Structural Analysis : Research on pyrimidine and its derivatives contributes to crystallographic studies and helps in understanding molecular structures (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Propiedades

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-28-17-6-5-16(15-18(17)29-2)20(27)25-13-11-24(12-14-25)19-7-8-22-21(23-19)26-9-3-4-10-26/h5-8,15H,3-4,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNSDGVQOQVUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxyphenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)

![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)

![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)

![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)

![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)

![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)

![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)